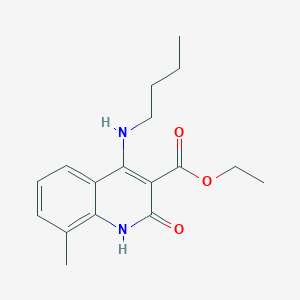

Ethyl 4-(butylamino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)benzoic acid . It is used in chemical synthesis .

Molecular Structure Analysis

The molecular formula for ethyl 4-(butylamino)benzoate is C13H19NO2 . The average mass is 221.296 Da and the monoisotopic mass is 221.141586 Da .Physical and Chemical Properties Analysis

Ethyl 4-(butylamino)benzoate is a solid at 20 degrees Celsius . It has a melting point of 69.0 to 72.0 °C and a boiling point of 220 °C/2 mmHg .Scientific Research Applications

Synthetic Methods and Potential Applications

Dye Synthesis for Liquid Crystal Displays : Quinoline derivatives have been synthesized for potential applications in liquid crystal displays (LCDs). For instance, the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates was reported, demonstrating their suitability as dyes for LCDs due to their good orientation parameter in nematic liquid crystal, indicating a high potential for application in display technologies (Bojinov & Grabchev, 2003).

Anticancer Activity and EGFR-TK Inhibition : Research into quinoxaline derivatives, closely related to quinoline compounds, has shown significant anticancer activity and EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) inhibition. Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates demonstrated noteworthy anti-proliferative effects against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Ahmed et al., 2020).

Antituberculosis Agents : New quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity. Some derivatives showed promising activity against tuberculosis, including strains resistant to conventional drugs, indicating the potential of quinoline derivatives in developing new antituberculosis agents (Jaso et al., 2005).

Neuroprotection and Calcium Signal Blocking : The synthesis of ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates has been explored for their ability to inhibit acetylcholinesterase, mitigate calcium signals triggered by high potassium, and protect against neuronal death due to calcium overloading and free radicals. These findings suggest potential applications in neuroprotection and the treatment of neurodegenerative diseases (Marco-Contelles et al., 2006).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-4-6-10-18-15-12-9-7-8-11(3)14(12)19-16(20)13(15)17(21)22-5-2/h7-9H,4-6,10H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVOIUNRNRBVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=O)NC2=C(C=CC=C21)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)

![11-phenyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2823517.png)